Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is often used as a building block in organic synthesis due to its unique structure, which includes an azetidine ring and a tert-butyl ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and an appropriate oxoethylating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoethyl group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity . The azetidine ring provides structural rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Similar structure but with a different position of the oxoethyl group.
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an ethoxy group instead of an oxoethyl group.
Uniqueness
Tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which provides distinct chemical reactivity and biological activity compared to its analogs . The presence of the oxoethyl group at the 2-position of the azetidine ring allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(2-oxoethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h7-8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBZJLUKNJYSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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